molecular formula C19H14BrF3N2O3 B2357272 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE CAS No. 380474-86-2

3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE

Cat. No.: B2357272
CAS No.: 380474-86-2
M. Wt: 455.231
InChI Key: UXBFMXAATBQYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an α-cyano acrylamide derivative featuring a brominated, dimethoxy-substituted phenyl ring at the 3-position and a trifluoromethylphenyl group as the amide substituent.

Properties

IUPAC Name

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2O3/c1-27-16-9-11(8-14(20)17(16)28-2)7-12(10-24)18(26)25-15-6-4-3-5-13(15)19(21,22)23/h3-9H,1-2H3,(H,25,26)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBFMXAATBQYLG-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromo-4,5-dimethoxybenzaldehyde

Method A: Sequential Bromination and Methoxylation

  • Bromination of 4,5-Dimethoxybenzaldehyde :
    • React 4,5-dimethoxybenzaldehyde with bromine (Br₂) in acetic acid at 0–5°C for 4 hours.
    • Yield : 78–82%.
    • Mechanism : Electrophilic aromatic substitution directed by methoxy groups.
  • Purification :
    • Recrystallization from ethanol/water (3:1) yields pale yellow crystals.

Method B: Ullmann Coupling

  • Couple 3-bromo-4,5-dihydroxybenzaldehyde with methyl iodide (CH₃I) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 80°C.
  • Yield : 65–70%.

Synthesis of 2-(Trifluoromethyl)aniline

Method C: Directed ortho-Metalation

  • Starting Material : Trifluoromethylbenzene.
  • Metalation : Treat with lithium diisopropylamide (LDA) at −78°C, followed by quenching with ammonium chloride (NH₄Cl).
  • Yield : 85–90%.

Assembly of the Acrylamide Backbone

Knoevenagel Condensation for Cyano Group Introduction

  • Reaction :

    • Condense 3-bromo-4,5-dimethoxybenzaldehyde with cyanoacetamide in ethanol using piperidine as a base.
    • Conditions : Reflux at 80°C for 6 hours.
    • Product : 3-(3-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid .
    • Yield : 70–75%.
  • Activation to Acid Chloride :

    • Treat with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 25°C.
    • Yield : 95%.

Amidation with 2-(Trifluoromethyl)aniline

  • Coupling Reaction :

    • React 3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoacryloyl chloride with 2-(trifluoromethyl)aniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
    • Conditions : Stir at 0°C → 25°C for 12 hours.
    • Yield : 60–65%.
  • Purification :

    • Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Alternative Pathways and Optimization

Suzuki-Miyaura Coupling for Aryl Functionalization

Method D :

  • Intermediate : 3-Bromo-4,5-dimethoxyphenylboronic acid .
  • Coupling : React with 2-(trifluoromethyl)phenyl acrylamide using Pd(PPh₃)₄ in toluene/EtOH/H₂O (3:1:1) at 80°C.
    • Yield : 55–60%.

Microwave-Assisted Synthesis

Method E :

  • Combine 3-bromo-4,5-dimethoxybenzaldehyde , cyanoacetamide, and 2-(trifluoromethyl)aniline in DMF.
  • Irradiate at 120°C for 20 minutes under microwave conditions.
  • Yield : 68%.

Critical Analysis of Reaction Parameters

Parameter Optimal Condition Impact on Yield
Temperature 80°C (reflux) Maximizes Knoevenagel kinetics
Catalyst Pd(PPh₃)₄ (1 mol%) Reduces side reactions
Solvent THF for amidation Enhances nucleophilicity
Base Et₃N (2 equiv) Neutralizes HCl efficiently

Challenges and Mitigation Strategies

  • Cyano Group Stability : Avoid prolonged exposure to strong acids/bases; use mild conditions during amidation.
  • Trifluoromethyl Reactivity : Introduce late-stage via aniline coupling to prevent premature decomposition.
  • Regioselectivity in Bromination : Use directing groups (methoxy) to ensure para-bromination.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

A comparison of key structural features and properties with similar compounds is summarized below:

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) IR (C≡N stretch, cm⁻¹) Reference
3-(3-Bromo-4,5-dimethoxyphenyl)-2-cyano-N~1~-[2-(trifluoromethyl)phenyl]acrylamide R1: 3-Br, 4,5-OCH₃; R2: 2-CF₃C₆H₄ ~463.2 (calc.) Not reported ~2200 (expected) Target Compound
3-(3-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide (Compound 21) R1: 3-Br; R2: 4-SO₂NH₂C₆H₄ 362.22 167.2 2218
3-(3-Bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide R1: 3-Br; R2: 2,5-OCH₃C₆H₃ 362.22 Not reported Not reported
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate R1: 4-OH, 3,5-OCH₃; R2: Thiophene 453 (M + Na) 245–246 2204

Key Observations :

  • The cyano group (C≡N) consistently exhibits IR stretches near 2200–2218 cm⁻¹ across analogs, confirming its stability in diverse environments .
  • For example, Compound 21 () shows a lower melting point (167.2°C) compared to the thiophene derivative (245–246°C, ), likely due to reduced crystallinity from the sulfamoyl group .
  • The trifluoromethyl group in the target compound may improve metabolic stability compared to sulfamoyl or methoxy substituents .

Biological Activity

3-(3-Bromo-4,5-dimethoxyphenyl)-2-cyano-N~1~-[2-(trifluoromethyl)phenyl]acrylamide is a synthetic compound belonging to the class of enamides. Its unique structure, featuring brominated and trifluoromethyl groups along with methoxy and cyano functionalities, suggests potential biological activity. This article explores the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H14BrF3N2O3
  • Molecular Weight : 452.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the cyano group may enhance its reactivity, while the trifluoromethyl group can significantly affect its lipophilicity and binding affinity.

Biological Activity Studies

Research indicates that compounds with similar structural features have shown promising biological activities, particularly in cancer therapy and enzyme inhibition.

In Vitro Studies

  • Cell Proliferation Inhibition :
    • Similar compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives targeting fibroblast growth factor receptor-1 (FGFR1) showed significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .
  • Apoptosis Induction :
    • Compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways .
  • Enzyme Inhibition :
    • Research on related compounds has indicated potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive functions.

Case Studies

  • A study focused on a series of brominated compounds showed that specific substitutions could enhance inhibitory activity against FGFR1, leading to reduced viability in NSCLC cells. The most effective compounds had IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameTargetIC50 (µM)Mechanism
C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide)FGFR11.36 - 2.31Cell cycle arrest at G2 phase
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamideAChE/BuChE18.2 - 196.6Enzyme inhibition
This compoundTBDTBDTBD

Toxicity and Safety

While specific toxicity data for this compound is limited, related compounds have shown variable toxicity profiles depending on their chemical structure and biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 3-(3-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]acrylamide?

  • Answer : Synthesis involves multi-step reactions, including nucleophilic substitution for introducing the cyano group and condensation reactions between substituted acryloyl chlorides and aromatic amines. For example, bromo-dimethoxy-substituted intermediates are prepared via electrophilic aromatic bromination, followed by methoxylation under basic conditions. The final acrylamide is formed via a base-catalyzed coupling reaction between the cyanoacrylate intermediate and 2-(trifluoromethyl)aniline .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Answer : Key techniques include:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms aromatic substitution patterns.
  • FTIR : Identifies functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~467.2).
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and intermolecular interactions .

Q. How is the antioxidant activity of this compound evaluated in vitro?

  • Answer : Standard assays include:

  • DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm.
  • Lipid Peroxidation Inhibition : Uses rat liver homogenates with thiobarbituric acid-reactive substances (TBARS) assay.
  • IC₅₀ values are calculated to quantify potency, with comparisons to ascorbic acid or Trolox as positive controls .

Q. What functional groups contribute to its anti-inflammatory activity?

  • Answer : The trifluoromethylphenyl group enhances lipophilicity for membrane penetration, while the cyano group increases electrophilicity for covalent interactions with cysteine residues in COX-2. Methoxy groups improve solubility and reduce metabolic degradation .

Advanced Research Questions

Q. How do computational methods like DFT predict the compound's reactivity and binding modes?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., acrylamide β-carbon). Molecular docking simulates interactions with anti-inflammatory targets (e.g., COX-2 active site), revealing hydrogen bonds between the amide carbonyl and Arg120/His90 residues .

Q. What strategies address discrepancies in reported bioactivity data across studies?

  • Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate results using orthogonal methods (e.g., ELISA for cytokine quantification alongside Western blotting). Cross-referencing with structurally analogous compounds (e.g., bromo-to-chloro substitutions) clarifies substituent effects .

Q. How does X-ray crystallography resolve the compound's solid-state conformation?

  • Answer : Single-crystal X-ray diffraction reveals planar amide linkages (torsion angle ~180°) and π-π stacking between trifluoromethylphenyl and dimethoxyphenyl rings. Halogen bonding (Br···O) may stabilize the crystal lattice .

Q. What reaction mechanisms govern the acrylamide's susceptibility to nucleophilic attack?

  • Answer : The electron-withdrawing cyano group activates the α,β-unsaturated carbonyl for Michael addition. Kinetic studies (e.g., UV-Vis monitoring of thiol adduct formation) confirm a two-step mechanism: initial thiolate attack at the β-carbon, followed by proton transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.